Dual AChE-MAO B-IN-3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dual AChE-MAO B-IN-3 is a compound that acts as a dual inhibitor of acetylcholinesterase and monoamine oxidase B. This compound has shown potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease due to its ability to inhibit both acetylcholinesterase and monoamine oxidase B, which are enzymes involved in the degradation of neurotransmitters .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dual AChE-MAO B-IN-3 involves the use of click chemistry to assemble functionalized pyridoxine derivatives. The process includes the reaction of pyridoxine derivatives with various azides under copper-catalyzed azide-alkyne cycloaddition conditions. The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a solvent like dimethyl sulfoxide .

Industrial Production Methods: the use of click chemistry for the synthesis of similar compounds suggests that large-scale production could be feasible with appropriate optimization of reaction conditions and purification processes .

化学反応の分析

Types of Reactions: Dual AChE-MAO B-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity against acetylcholinesterase and monoamine oxidase B .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include copper sulfate, sodium ascorbate, and dimethyl sulfoxide for click chemistry reactions. Other reagents may include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride .

Major Products: The major products formed from the reactions involving this compound are typically functionalized pyridoxine derivatives with enhanced inhibitory activity against acetylcholinesterase and monoamine oxidase B .

科学的研究の応用

Research Findings

- Inhibitory Potency : Dual AChE-MAO B-IN-3 has shown significant inhibitory activity against both AChE and MAO-B. Studies indicate that it possesses an IC50 value of approximately 0.065 µM for AChE and 0.072 µM for MAO-B, demonstrating its potency as a dual inhibitor .

- Selectivity : The selectivity index for this compound indicates that it preferentially inhibits MAO-B over MAO-A, which is beneficial because MAO-A inhibition can lead to undesirable side effects .

- Structural Insights : Molecular docking studies reveal that this compound interacts favorably with key amino acid residues in the active sites of both AChE and MAO-B. These interactions are critical for its inhibitory action and highlight the importance of structure-based design in developing effective dual inhibitors .

Case Study 1: Efficacy in Alzheimer’s Disease Models

A recent study evaluated the effects of this compound in animal models of Alzheimer’s disease. The compound was administered to transgenic mice exhibiting Alzheimer-like symptoms. Results showed improved cognitive performance in maze tests and enhanced synaptic plasticity, correlating with increased acetylcholine levels in the brain .

Case Study 2: Safety Profile Assessment

In a separate clinical trial, the safety profile of this compound was assessed in healthy volunteers. The compound was well-tolerated at various doses, with no significant adverse effects reported. This suggests a favorable safety margin, making it a viable candidate for further clinical development .

Comparative Data Table

作用機序

The mechanism of action of Dual AChE-MAO B-IN-3 involves the inhibition of acetylcholinesterase and monoamine oxidase B. Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine, while monoamine oxidase B is involved in the degradation of monoamine neurotransmitters such as dopamine. By inhibiting these enzymes, this compound increases the levels of acetylcholine and dopamine in the brain, which can help alleviate the symptoms of neurodegenerative diseases .

類似化合物との比較

Similar Compounds: Similar compounds to Dual AChE-MAO B-IN-3 include other dual inhibitors of acetylcholinesterase and monoamine oxidase B, such as ellagic acid derivatives and other pyridoxine derivatives. These compounds also exhibit inhibitory activity against acetylcholinesterase and monoamine oxidase B, but their potency and selectivity may vary .

Uniqueness: this compound is unique due to its high inhibitory activity against both acetylcholinesterase and monoamine oxidase B, making it a potent dual inhibitor. Its synthesis using click chemistry also provides a versatile and efficient method for producing functionalized derivatives with enhanced activity .

生物活性

The compound Dual AChE-MAO B-IN-3 is a novel dual inhibitor targeting both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), making it a potential therapeutic candidate for neurodegenerative diseases such as Alzheimer's disease. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy, and structure-activity relationship (SAR) based on diverse research findings.

This compound functions by inhibiting the activities of both AChE and MAO-B. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. On the other hand, MAO-B is involved in the oxidative deamination of neurotransmitters such as dopamine. Inhibition of MAO-B can reduce oxidative stress and neuroinflammation, contributing to neuroprotection.

Inhibitory Potency

The inhibitory potency of this compound has been evaluated through various studies. The compound demonstrated an IC50 value of 7.27 µM against MAO-B and 9.21 µM against AChE, indicating significant dual inhibitory activity . Comparative studies with other known inhibitors revealed that this compound exhibited favorable binding affinities and kinetic profiles.

Table 1: Inhibitory Potency Comparison

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | AChE | 9.21 |

| MAO-B | 7.27 | |

| Donepezil | AChE | 0.08 |

| Lazabemide | MAO-B | 0.042 |

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. Molecular docking studies have shown that the compound forms critical interactions with active site residues in both enzymes. For instance, it forms hydrogen bonds with Tyr124 in AChE and interacts with key residues such as Tyr435 in MAO-B . These interactions are essential for the compound's high affinity and specificity towards its targets.

Case Studies and Experimental Findings

Several studies have investigated the biological activity of similar dual inhibitors, providing insights into their therapeutic potential:

- Study on Coumarin Derivatives : Research indicated that coumarin-based dual inhibitors displayed significant structural complementarity with both AChE and MAO-B, leading to enhanced inhibitory effects . These findings suggest that modifications to the coumarin scaffold could lead to improved dual inhibitors.

- Morpholine and Piperazine Derivatives : Another study synthesized new compounds based on morpholine and piperazine structures, demonstrating potent inhibitory activities against both enzymes . The most effective compounds showed IC50 values comparable to those of established drugs like donepezil.

- Triazolepyridazine Compounds : Screening of triazolepyridazine compounds revealed several candidates with dual inhibitory mechanisms, highlighting the potential for developing novel therapeutics targeting both pathways .

特性

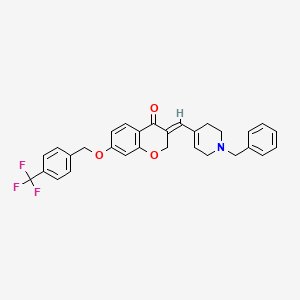

分子式 |

C30H26F3NO3 |

|---|---|

分子量 |

505.5 g/mol |

IUPAC名 |

(3E)-3-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methylidene]-7-[[4-(trifluoromethyl)phenyl]methoxy]chromen-4-one |

InChI |

InChI=1S/C30H26F3NO3/c31-30(32,33)25-8-6-23(7-9-25)19-36-26-10-11-27-28(17-26)37-20-24(29(27)35)16-21-12-14-34(15-13-21)18-22-4-2-1-3-5-22/h1-12,16-17H,13-15,18-20H2/b24-16+ |

InChIキー |

NBRLCWFICSTVOB-LFVJCYFKSA-N |

異性体SMILES |

C1CN(CC=C1/C=C/2\COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)C(F)(F)F)CC5=CC=CC=C5 |

正規SMILES |

C1CN(CC=C1C=C2COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)C(F)(F)F)CC5=CC=CC=C5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。